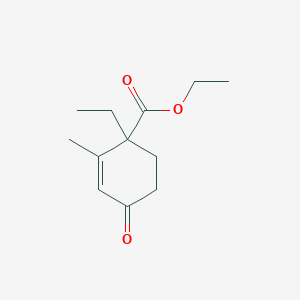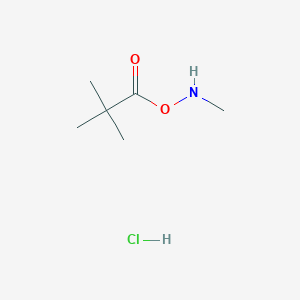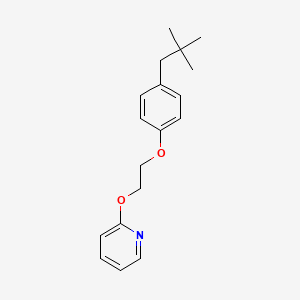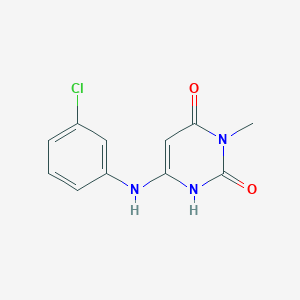![molecular formula C11H19F3O5S B14299601 Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 115946-08-2](/img/structure/B14299601.png)
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound with the molecular formula C10H17F3O5S It is a derivative of nonanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the following steps:
Starting Material: Nonanoic acid is used as the starting material.
Trifluoromethylsulfonylation: The hydroxyl group of nonanoic acid is replaced by a trifluoromethylsulfonyl group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Esterification: The carboxyl group of the resulting compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous acid or base solutions, typically hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted nonanoic acid derivatives.
Hydrolysis: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-.
Reduction: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methanol.
Applications De Recherche Scientifique
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester exerts its effects involves the interaction of the trifluoromethylsulfonyl group with molecular targets. This group is highly electronegative and can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can also undergo hydrolysis, releasing nonanoic acid, which may have additional biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid, methyl ester: Similar structure but lacks the trifluoromethylsulfonyl group.
Pelargonic acid: Another name for nonanoic acid, without any ester or trifluoromethylsulfonyl modifications.
Nonanoic acid, 9-oxo-, methyl ester: Contains an oxo group instead of the trifluoromethylsulfonyl group.
Uniqueness
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
| 115946-08-2 | |
Formule moléculaire |
C11H19F3O5S |
Poids moléculaire |
320.33 g/mol |
Nom IUPAC |
methyl 9-(trifluoromethylsulfonyloxy)nonanoate |
InChI |
InChI=1S/C11H19F3O5S/c1-18-10(15)8-6-4-2-3-5-7-9-19-20(16,17)11(12,13)14/h2-9H2,1H3 |
Clé InChI |
QOEYUEZPNOVUAJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)

![2-[(Methylsulfanyl)methoxy]aniline](/img/no-structure.png)


![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)




